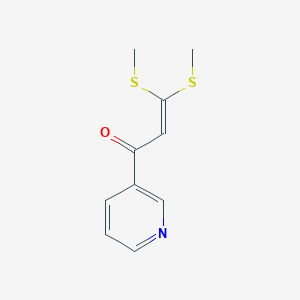

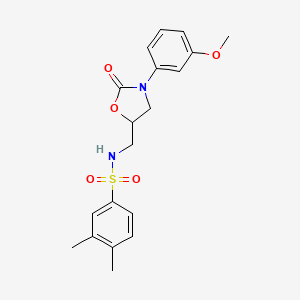

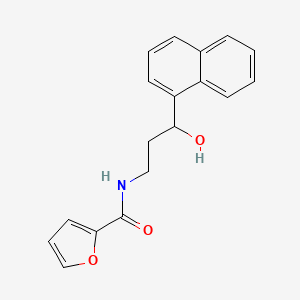

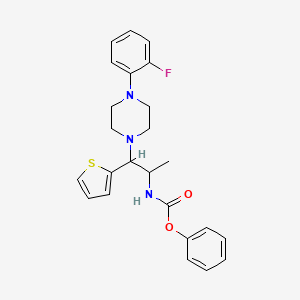

![molecular formula C7H13NO2 B2862355 1,4-Dioxaspiro[4.4]nonan-6-amine CAS No. 57090-91-2](/img/structure/B2862355.png)

1,4-Dioxaspiro[4.4]nonan-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

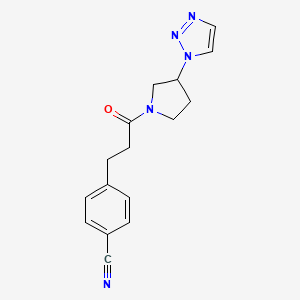

“1,4-Dioxaspiro[4.4]nonan-6-amine” is a chemical compound with the IUPAC name 1,4-dioxaspiro[4.4]nonan-7-amine . It has a molecular weight of 143.19 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a liquid at room temperature . It has a molecular weight of 143.19 .Aplicaciones Científicas De Investigación

Polymer Science and Environmental Applications

- Removal Efficiency of Carcinogenic Dyes : A study by Akceylan, Bahadir, and Yılmaz (2009) explored the use of a calix[4]arene-based polymer, synthesized using a derivative similar to 1,4-Dioxaspiro[4.4]nonan-6-amine, for the removal of water-soluble carcinogenic azo dyes and aromatic amines. The polymer showed a high removal efficiency (95-99%) for azo dyes, demonstrating its potential for water purification and environmental remediation (Akceylan, Bahadir, & Yılmaz, 2009).

Pheromone Research and Organic Synthesis

- New Class of Pheromones : Francke and Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to systematic studies on spirocyclic ketals. This research highlights the importance of derivatives of this compound in pheromone research and organic synthesis, contributing to the understanding of insect communication and potentially aiding in pest control strategies (Francke & Reith, 1979).

Synthetic Applications in Medicinal Chemistry

- Synthesis of Spiroheterocyclic Compounds : Meng et al. (2017) reported the synthesis of spiroheterocyclic compounds, including derivatives of this compound, through a four-component reaction. These compounds have potential applications in medicinal chemistry, highlighting the versatility of this compound derivatives in synthesizing complex molecular architectures (Meng et al., 2017).

Material Science and Organic Synthesis

- Orthogonal Linker for Solid-Phase Synthesis : Leisvuori et al. (2008) developed an orthogonal linker based on the 1,6-Dioxaspiro[4.4]nonane framework for the solid-phase synthesis of base-sensitive oligonucleotides. This study showcases the application of this compound derivatives in creating novel materials for oligonucleotide synthesis, demonstrating its utility in biotechnology and pharmaceutical research (Leisvuori et al., 2008).

Safety and Hazards

The safety information available indicates that “1,4-Dioxaspiro[4.4]nonan-6-amine” is potentially dangerous. The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 1,4-Dioxaspiro[4.4]nonan-6-amine are currently unknown. This compound is a derivative of 1,6-dioxaspiro[4.4]nonane, which has been shown to have a broad spectrum of biological activity

Mode of Action

The mode of action of 1,4-Dioxaspiro[4It’s possible that it may share some similarities with its parent compound, 1,6-dioxaspiro[4.4]nonane, which has been shown to have antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic activity .

Propiedades

IUPAC Name |

1,4-dioxaspiro[4.4]nonan-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSSKOXLQOUMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)OCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)

![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2862273.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)